
TP-110
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TP-110 is a new proteasome inhibitor, which shows potent growth inhibition in various tumor cell lines. Treatment with this compound for 24 h in vitro induced apoptosis in multiple myeloma cell line RPMI8226. This compound reduced the intrinsic inhibitor of apoptosis proteins (IAPs), cIAP-1 and XIAP, that suppress executioner caspases.
Aplicaciones Científicas De Investigación
Cancer Research Applications
1. Induction of Apoptosis in Tumor Cells
TP-110 has demonstrated significant cytotoxic effects on several human tumor cell lines, including multiple myeloma (RPMI8226 cells). Studies indicate that treatment with this compound results in apoptosis characterized by increased activation of caspases and enhanced cleavage of Bid, leading to cytochrome c release from mitochondria .
2. Efficacy in Combination Therapies
Recent studies have examined this compound's effectiveness in combination with immune checkpoint inhibitors (ICIs) for treating advanced squamous cell carcinoma of the esophagus. A retrospective analysis revealed that patients receiving a TP regimen combined with ICIs exhibited higher overall response rates (ORR) and disease control rates (DCR) compared to those receiving standard chemotherapy regimens .
Study Group | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) |
---|---|---|---|---|
TP + ICIs | 42.1% | 97.5% | 16.65 months | 12.42 months |
PF + ICIs | 35.5% | 90.3% | 13.34 months | 9.73 months |
Case Studies
Case Study 1: Multiple Myeloma Treatment
In vitro studies showed that this compound induced apoptosis in RPMI8226 cells at concentrations as low as 0.1 μg/mL, with an IC50 value of approximately 12 nM. The apoptotic effects were confirmed through annexin V staining and Hoechst 33342 incorporation, indicating significant therapeutic potential against multiple myeloma .
Case Study 2: Advanced Esophageal Cancer
A cohort study involving 243 patients treated with TP regimens plus ICIs reported an ORR of 42.1%, compared to 35.5% for PF regimens plus ICIs. The study highlighted this compound's potential to enhance patient outcomes significantly when used in combination with immunotherapy .
Propiedades
Número CAS |
688737-95-3 |
---|---|
Fórmula molecular |
C37H41N3O6 |
Peso molecular |
623.73794 |
Nombre IUPAC |
(2S)-2-((2S)-3-(4-methoxyphenyl)-N-(1-(4-methoxyphenyl)-3-oxopropan-2-yl)-2-(2-(naphthalen-1-yl)acetamido)propanamido)-3-methylbutanamide |
SMILES |
CC(C)[C@H](N(C(C=O)CC1=CC=C(OC)C=C1)C([C@@H](NC(CC2=C3C=CC=CC3=CC=C2)=O)CC4=CC=C(OC)C=C4)=O)C(N)=O |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TP110; TP-110; TP 110; Tyropeptin A7. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.